![molecular formula C14H13NO2 B3337199 2'-Amino-biphenyl-4-carboxylic acid methyl ester CAS No. 5737-79-1](/img/structure/B3337199.png)
2'-Amino-biphenyl-4-carboxylic acid methyl ester
Overview
Description
2-Amino-biphenyl-4-carboxylic acid methyl ester, also known as methyl 2-aminobiphenyl-4-carboxylate, is a chemical compound that belongs to the class of biphenyl derivatives. The compound has been widely used in scientific research due to its various applications in the field of drug discovery and development.
Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, which include compounds like our subject, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of potential uses makes indole derivatives a topic of interest among researchers.
Reactions at the Benzylic Position
The benzylic position of this compound can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can be used to modify the compound and potentially enhance its biological activity or other properties.
Synthesis of Nematic Aromatic Polyesters
This compound can be used as a key component in the synthesis of nematic aromatic polyesters . These polyesters are valuable in the development of liquid crystal polymers, which have potential applications in electronics, optical devices, automotive, and textiles.
Synthesis of 2-Aminothiazoles
The compound can be used in the synthesis of 2-aminothiazoles . These derivatives have been associated with four different biological activities: anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .
Ru-Catalyzed C (sp 2)-H Bond Arylation Reaction
The compound can be used in the synthesis of novel amides through the Ru-catalyzed C (sp 2)-H bond arylation reaction . This reaction can be used to create new compounds with potential applications in various fields.
Mechanism of Action
Target of Action
Methyl 2’-Amino[1,1’-biphenyl]-4-carboxylate is a complex organic compound that is used as a building block in organic synthesis It’s known that similar compounds are used in the synthesis of pharmaceuticals, suggesting that its targets could be various enzymes or receptors within the body .
Mode of Action
It’s known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound acts as an organoboron reagent, undergoing transmetalation with a palladium (II) complex . This process involves the transfer of an organic group from boron to palladium, forming a new carbon-carbon bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is part of larger biochemical pathways in the synthesis of various organic compounds . The downstream effects of these pathways can vary widely depending on the specific synthesis process and the final product being synthesized.
Result of Action
As a synthetic intermediate, its primary role is to participate in chemical reactions to form more complex compounds . The effects of these final compounds can vary widely.
Action Environment
The action of Methyl 2’-Amino[1,1’-biphenyl]-4-carboxylate is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction it participates in requires specific reaction conditions, including the presence of a palladium catalyst and a base . Additionally, the stability of organoboron reagents like this compound can be affected by factors such as air and moisture .
properties
IUPAC Name |
methyl 4-(2-aminophenyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXOBDOHRQGRFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Amino-biphenyl-4-carboxylic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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